3-(Bromomethyl)-1-ethylpiperidine

Medicinal Chemistry ADME Physicochemical Properties

Researchers requiring a reliable 3-bromomethyl piperidine scaffold often encounter inconsistent purity and unpredictable LogP in generic analogs, derailing hit-to-lead campaigns. 3-(Bromomethyl)-1-ethylpiperidine (CAS 61472-14-8) resolves this with a precisely characterized N-ethyl substitution pattern (LogP 2.05) and a well-defined electrophilic handle at the 3-position, enabling reproducible nucleophilic substitution for CNS-targeted libraries. • Consistent 95% purity and 69% reproducible synthetic yield reduce downstream purification bottlenecks. • Balanced lipophilicity (LogP 2.05) bridges polar and lipophilic SAR space, serving as a calibration standard for chromatographic and ADME models. • Cited in patent WO 2006/067401 A1 (AstraZeneca) for constructing piperidine-containing pharmacophores.

Molecular Formula C8H16BrN
Molecular Weight 206.12 g/mol
CAS No. 61472-14-8
Cat. No. B8733557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-1-ethylpiperidine
CAS61472-14-8
Molecular FormulaC8H16BrN
Molecular Weight206.12 g/mol
Structural Identifiers
SMILESCCN1CCCC(C1)CBr
InChIInChI=1S/C8H16BrN/c1-2-10-5-3-4-8(6-9)7-10/h8H,2-7H2,1H3
InChIKeyLSFBOUWZYKZITK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-1-ethylpiperidine (CAS 61472-14-8) – Key Physical and Procurement Characteristics


3-(Bromomethyl)-1-ethylpiperidine is a piperidine derivative characterized by a reactive bromomethyl group at the 3-position and an N-ethyl substituent. It has the molecular formula C₈H₁₆BrN, a molecular weight of 206.12 g/mol, and a typical purity specification of ≥95% . The compound serves as a versatile building block in pharmaceutical synthesis, particularly for constructing functionalized piperidine scaffolds, and has been referenced in patent literature, including WO 2006/067401 A1 [1].

Why Interchanging 3-(Bromomethyl)-1-ethylpiperidine with its Structural Analogs Compromises Synthetic Outcomes


Piperidine-based bromomethyl derivatives are not interchangeable because their substitution pattern and N-alkyl chain length profoundly influence physicochemical properties, reactivity, and performance in downstream applications. Variations in molecular weight, lipophilicity (LogP), and steric environment alter nucleophilic substitution kinetics, purification behavior, and biological target engagement . The following quantitative evidence demonstrates why 3-(Bromomethyl)-1-ethylpiperidine occupies a distinct position among its closest comparators, and why selecting an alternative without these data may lead to suboptimal yields, impure products, or failed synthetic sequences.

Quantitative Differentiation of 3-(Bromomethyl)-1-ethylpiperidine from Closest Analogs: A Data-Driven Selection Guide


Molecular Weight and Lipophilicity (LogP) Benchmarking Against N-Substituted and Unsubstituted Analogs

3-(Bromomethyl)-1-ethylpiperidine exhibits a molecular weight of 206.12 g/mol and a calculated LogP of 2.05, placing it between its unsubstituted (MW 178.07, LogP ~1.30) and N-methyl (MW 192.10, LogP 1.66) counterparts [1][2]. The N-ethyl group provides a balanced increase in lipophilicity compared to the N-methyl analog while avoiding the excessive molecular weight and potential steric hindrance of larger N-alkyl groups. This intermediate LogP value is advantageous for passive membrane permeability in cell-based assays without the solubility liabilities of more lipophilic derivatives.

Medicinal Chemistry ADME Physicochemical Properties

Synthetic Yield Comparison: N-Ethyl Derivative Offers Consistent 69% Yield in a Reproducible Protocol

A validated synthetic route to 3-(Bromomethyl)-1-ethylpiperidine via reaction of (1-ethylpiperidin-3-yl)methanol with carbon tetrabromide and polymer-bound triphenylphosphine delivers a reproducible 69% isolated yield . In comparison, the N-methyl analog under optimized conditions (0–5°C, 12 h) is reported to yield >70%, while the unsubstituted 3-(bromomethyl)piperidine typically lacks a standardized high-yielding protocol [1]. The 69% yield of the N-ethyl derivative is well-characterized and does not require extensive optimization, providing a reliable entry point for multi-step syntheses.

Organic Synthesis Process Chemistry Building Block

Purity Specification: N-Ethyl Derivative Consistently Meets ≥95% Purity, Matching Industry Standard for Research-Grade Building Blocks

Commercial suppliers consistently provide 3-(Bromomethyl)-1-ethylpiperidine with a minimum purity specification of 95%, a benchmark shared with its N-methyl and unsubstituted analogs . While purity is not a differentiating factor per se, it is a critical procurement parameter; the N-ethyl derivative meets this threshold without requiring additional purification steps that would increase cost and lead time. The consistency of this specification across vendors facilitates straightforward sourcing and quality assurance.

Quality Control Procurement Chemical Purity

Positional Isomer Distinction: 3-Bromomethyl vs. 4-Bromomethyl Reactivity Implications

The 3-bromomethyl substitution pattern of 3-(Bromomethyl)-1-ethylpiperidine imparts distinct steric and electronic properties compared to its 4-substituted isomer (LogP 1.13–1.53) [1]. The 3-position on the piperidine ring places the reactive bromomethyl group adjacent to the nitrogen heteroatom, which can participate in neighboring group effects and influence nucleophilic substitution rates. While direct kinetic data are lacking in the open literature, the difference in LogP (2.05 vs. ~1.33 average for 4-isomer) reflects altered polarity and hydrogen-bonding potential, which can impact both synthetic handling and the physicochemical profile of derived products.

Organic Synthesis Reactivity Positional Isomers

Recommended Use Cases for 3-(Bromomethyl)-1-ethylpiperidine Based on Quantitative Differentiation


Pharmaceutical Intermediate in Serotonin Receptor Modulator Synthesis

3-(Bromomethyl)-1-ethylpiperidine has been cited in patent WO 2006/067401 A1 (AstraZeneca) as a key intermediate for constructing piperidine-containing pharmacophores [1]. The N-ethyl group and 3-bromomethyl substitution pattern provide the precise molecular geometry required for target engagement in CNS-active compounds, distinguishing it from N-methyl or unsubstituted analogs that would yield different binding profiles. Its balanced LogP (2.05) is particularly suited for blood-brain barrier penetration studies.

Building Block for Functionalized Piperidine Libraries in Medicinal Chemistry

The reproducible 69% synthetic yield and consistent 95% purity make 3-(Bromomethyl)-1-ethylpiperidine a reliable starting material for generating diverse compound libraries via nucleophilic substitution. The 3-position bromomethyl group offers a well-defined electrophilic handle, while the N-ethyl group maintains a favorable lipophilicity window (LogP 2.05) , facilitating the synthesis of analogs with predictable physicochemical properties for hit-to-lead optimization.

Reference Standard for N-Ethyl Piperidine Physicochemical Profiling

Given its well-characterized molecular weight (206.12 g/mol) and LogP (2.05) , 3-(Bromomethyl)-1-ethylpiperidine can serve as a calibration standard in chromatographic method development and computational ADME model validation. Its intermediate lipophilicity bridges the gap between the more polar unsubstituted 3-(bromomethyl)piperidine (LogP ~1.30) and more lipophilic higher N-alkyl homologs, providing a useful reference point for structure-property relationship studies.

Precursor for Quaternary Ammonium Salts with Tailored Hydrophobicity

The combination of an N-ethyl substituent and a 3-bromomethyl group enables the synthesis of quaternary ammonium salts with precisely controlled amphiphilic character . Compared to N-methyl derivatives (LogP 1.66), the N-ethyl compound (LogP 2.05) produces salts with moderately increased hydrophobicity, which can be advantageous for optimizing membrane interactions in antimicrobial or phase-transfer catalysis applications.

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